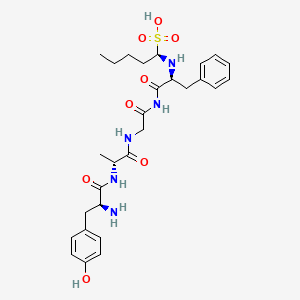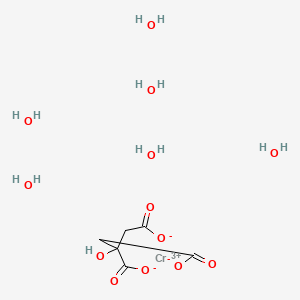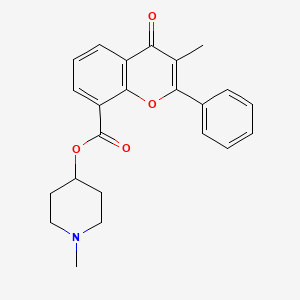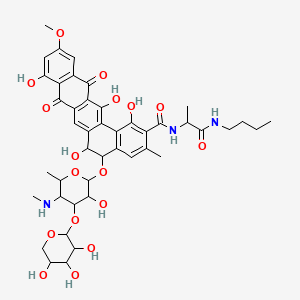
Pradimicin A butylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pradimicin A butylamide is a derivative of pradimicin A, a naturally occurring antibiotic produced by the bacterium Actinomadura hibisca. Pradimicin A is known for its antifungal and antiviral properties, particularly its ability to inhibit the entry of viruses into host cells by binding to glycoproteins on the viral envelope. The butylamide derivative is synthesized to enhance the solubility and bioavailability of pradimicin A, making it more effective for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pradimicin A butylamide typically involves the modification of pradimicin A through a series of chemical reactions. One common method is the reductive alkylation of pradimicin A with butylamine. The process involves the following steps:
Activation of Pradimicin A: Pradimicin A is dissolved in a suitable solvent, such as acetonitrile, and the pH is adjusted to around 8.0 using sodium hydroxide.
Reductive Alkylation: Butylamine and formaldehyde are added to the solution, followed by the addition of sodium cyanoborohydride as a reducing agent. The reaction mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Actinomadura hibisca to produce pradimicin A, followed by chemical modification to obtain the butylamide derivative. The fermentation process is optimized to maximize the yield of pradimicin A, and the subsequent chemical reactions are scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Pradimicin A butylamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The butylamide group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can have altered biological activities and properties.
Scientific Research Applications
Pradimicin A butylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate-binding agents and their interactions with glycoproteins.
Biology: Investigated for its ability to inhibit viral entry into host cells, making it a potential antiviral agent.
Medicine: Explored for its therapeutic potential in treating viral infections, such as HIV and SARS-CoV-2, due to its ability to bind to viral glycoproteins and prevent infection.
Industry: Utilized in the development of new antifungal and antiviral drugs, as well as in the study of drug resistance mechanisms.
Mechanism of Action
Pradimicin A butylamide exerts its effects by binding to glycoproteins on the surface of viruses, preventing them from entering host cells. The compound specifically targets N-glycans, which are carbohydrate structures found on viral glycoproteins. By binding to these N-glycans, this compound blocks the interaction between the virus and the host cell receptors, thereby inhibiting viral entry and subsequent infection.
Comparison with Similar Compounds
Pradimicin A butylamide is unique compared to other similar compounds due to its specific binding to N-glycans and its ability to inhibit viral entry. Similar compounds include:
Pradimicin B and C: Other derivatives of pradimicin A with different functional groups.
Benanomicins: Another group of antibiotics produced by Actinomadura species with similar antifungal properties.
Lectins: Carbohydrate-binding proteins that also inhibit viral entry but may have different binding specificities and potential toxicities.
This compound stands out due to its enhanced solubility and bioavailability, making it a more effective therapeutic agent.
Properties
CAS No. |
133917-52-9 |
|---|---|
Molecular Formula |
C44H53N3O17 |
Molecular Weight |
895.9 g/mol |
IUPAC Name |
N-[1-(butylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C44H53N3O17/c1-7-8-9-46-41(58)16(3)47-42(59)25-15(2)10-22-28(35(25)54)27-20(13-21-29(36(27)55)32(51)19-11-18(60-6)12-23(48)26(19)31(21)50)33(52)39(22)63-44-38(57)40(30(45-5)17(4)62-44)64-43-37(56)34(53)24(49)14-61-43/h10-13,16-17,24,30,33-34,37-40,43-45,48-49,52-57H,7-9,14H2,1-6H3,(H,46,58)(H,47,59) |
InChI Key |
CHRWHHYWUUDVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)NC(=O)C1=C(C2=C(C=C1C)C(C(C3=CC4=C(C(=C32)O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)OC6C(C(C(C(O6)C)NC)OC7C(C(C(CO7)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


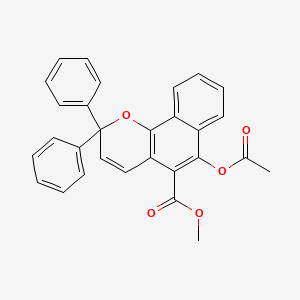
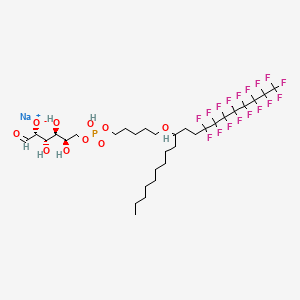
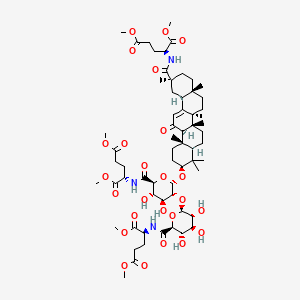
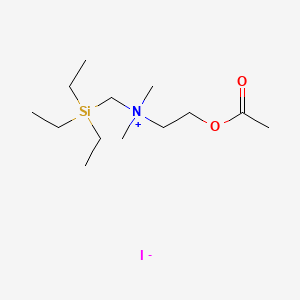


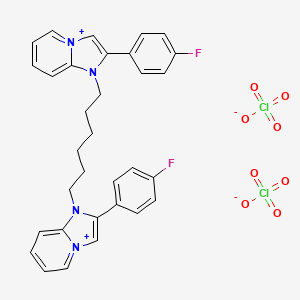

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
